molecular formula C24H23N3O4 B2508100 1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872857-09-5

1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2508100
CAS RN: 872857-09-5
M. Wt: 417.465
InChI Key: CIARFWNRYRETOG-UHFFFAOYSA-N
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Description

The compound 1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a derivative of indole, a heterocyclic structure known for its presence in natural products and pharmaceuticals. Indole derivatives are of significant interest due to their diverse biological activities, including antibacterial and antifungal properties, as well as anticancer activities. The compound appears to be a novel synthetic derivative designed for potential therapeutic applications.

Synthesis Analysis

The synthesis of related indole derivatives has been reported using iodine-catalyzed conjugate addition of indoles onto en-1,4-dione derivatives. This method involves the reaction of indole with en-1,4-dione derived from isatin and acetophenone, using molecular iodine as a catalyst in acetonitrile under mild conditions. The process yields indolin-2-one derivatives with high selectivity and good yields . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, possibly involving the incorporation of a morpholino group into the indole scaffold.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. In the case of the compound , additional structural features include the morpholino group, which is a common moiety in drug design due to its polarity and ability to form hydrogen bonds, and the ethane-1,2-dione moiety, which could confer additional reactivity and potential for interaction with biological targets. The presence of these functional groups suggests a complex molecular architecture that could be key to the compound's biological activity .

Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions, including conjugate additions, as mentioned in the synthesis section. The presence of the morpholino group and the ethane-1,2-dione moiety in the compound could influence its reactivity, potentially allowing for further chemical modifications or interactions with biological molecules. The Schiff base formation, as described in the context of corrosion inhibition, is an example of a reaction that indole derivatives can undergo, which involves the condensation of an amine with a ketone or aldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like the compound are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and oxygen, along with aromatic rings, suggests that the compound would exhibit significant electronic properties, such as the ability to donate π-electrons. This could be relevant in its potential as a corrosion inhibitor or in its interactions with biological targets. The antibacterial and anticancer activities of similar compounds suggest that the compound may also interact with microbial cells or cancer cells, possibly through mechanisms involving electron transfer or intercalation into biological macromolecules .

Scientific Research Applications

Anticancer Activity

1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione and its derivatives have been evaluated for their potential in anticancer activities. Studies have shown that certain derivatives exhibit moderate-to-potent antiproliferative activities against various cancer cell lines such as Hela, A-549, and ECA-109 in vitro (Jiang, Xu, & Wu, 2016).

Marine Sponge Alkaloids

Compounds structurally related to 1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione, like bisindole alkaloids, have been isolated from marine sponges. These compounds exhibit a range of biological activities and have potential applications in drug discovery (McKay, Carroll, Quinn, & Hooper, 2002).

Antibacterial and Antifungal Agents

Derivatives of this compound have shown promise as antibacterial and antifungal agents. For instance, certain derivatives have been found to exhibit modest antibacterial and antifungal properties, suggesting their potential use in treating infections (Reddy et al., 2011).

Anti-inflammatory Agents

Research indicates that certain derivatives of 1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione could serve as anti-inflammatory agents. These derivatives have been evaluated for their effectiveness in reducing inflammation, particularly in animal models (Rehman, Saini, & Kumar, 2022).

Photoelectric Conversion in Solar Cells

Certain derivatives of this compound have been used to improve the photoelectric conversion efficiency in dye-sensitized solar cells. These compounds can act as sensitizers, enhancing the performance of solar cells (Wu, Meng, Li, Teng, & Hua, 2009).

Anticorrosion and Antibacterial Evaluation

Research has also been conducted on the use of indole-2,3-dione derivatives, which are structurally similar to 1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione, in anticorrosion and antibacterial applications. These compounds have been evaluated for their effectiveness in preventing metal corrosion and inhibiting bacterial growth (Miao, 2014).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-22(25-11-13-31-14-12-25)16-26-15-19(18-6-2-4-8-21(18)26)23(29)24(30)27-10-9-17-5-1-3-7-20(17)27/h1-8,15H,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIARFWNRYRETOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

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